molecular formula C13H19NOS B5644070 4-(4-ethoxybenzyl)thiomorpholine

4-(4-ethoxybenzyl)thiomorpholine

Cat. No. B5644070
M. Wt: 237.36 g/mol
InChI Key: UHMXYZFQJSPLTM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 4-(4-ethoxybenzyl)thiomorpholine often involves multi-step chemical processes, starting from basic chemical structures to achieve the desired complexity and functionality. For example, Morie et al. (1994) demonstrated the preparation of enantiomers of mosapride, which, although structurally distinct, share similarities in the synthetic approach involving morpholine derivatives (Morie, Kato, Harada, Yoshida, & Matsumoto, 1994). Such processes typically involve key steps like optical resolution, amination, and the introduction of ethoxy groups to achieve the target molecular structure.

Molecular Structure Analysis

The molecular structure of compounds akin to 4-(4-ethoxybenzyl)thiomorpholine is characterized by spectroscopic and crystallographic analyses. Banu et al. (2013) detailed the spectroscopic and crystal structure analysis of a morpholinomethyl derivative, highlighting the importance of intermolecular interactions in the formation of supramolecular networks (Banu, Vasundhara, Lamani, Khazi, & Begum, 2013). Such analyses are pivotal for understanding the three-dimensional arrangement of atoms within the molecule and the potential implications for its reactivity and properties.

Chemical Reactions and Properties

4-(4-Ethoxybenzyl)thiomorpholine and its derivatives participate in a variety of chemical reactions, reflecting their versatile chemical properties. For instance, Hansch et al. (2008) discussed the use of thiomorpholines in sulfur ylide mediated asymmetric epoxidation of aldehydes, showcasing the compound's utility as a catalyst in organic synthesis (Hansch, Illa, McGarrigle, & Aggarwal, 2008). This illustrates the reactive nature of such compounds and their potential for creating highly specific chemical transformations.

properties

IUPAC Name

4-[(4-ethoxyphenyl)methyl]thiomorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NOS/c1-2-15-13-5-3-12(4-6-13)11-14-7-9-16-10-8-14/h3-6H,2,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHMXYZFQJSPLTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CN2CCSCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

18.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47198529
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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